benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate
Description
benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a chlorosulfonyl group, and a carboxylate ester
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-11-7-16(8-13(11)10-21(15,18)19)14(17)20-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIWXIMEBTAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Chlorosulfonylation: The chlorosulfonyl group is added through a reaction with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using benzyl alcohol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under basic or neutral conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Sulfonamide, sulfonic acid.
Substitution: Sulfonamide derivatives, sulfonate esters.
Scientific Research Applications
benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Disrupting Cell Membranes: The compound can integrate into cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Benzyl 4-methylpyrrolidine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in substitution reactions.
3-((Chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate: Lacks the benzyl group, affecting its lipophilicity and biological activity.
Benzyl 3-methyl-4-methylpyrrolidine-1-carboxylate: Lacks the chlorosulfonyl group, altering its chemical reactivity.
Uniqueness: benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and chlorosulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a chlorosulfonyl group, which enhances its reactivity and interaction with various biological targets. The following sections detail its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C₁₃H₁₆ClNO₄S, with a molecular weight of approximately 307.79 g/mol. The presence of the chlorosulfonyl group at the 3-position of the pyrrolidine ring is significant for its biological interactions, as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorosulfonyl group can engage in nucleophilic substitution reactions, leading to the formation of stable adducts with various biomolecules. This mechanism is crucial for understanding how the compound may disrupt normal biological pathways and exert therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Enzyme Inhibition : Similar pyrrolidine derivatives have been shown to inhibit enzymes such as endothelin-converting enzyme, which plays a role in cardiovascular diseases.
- Antimicrobial Properties : Some studies suggest that compounds with chlorosulfonyl modifications may possess antimicrobial activity, although specific data on this compound is limited.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties.
Data Table: Biological Activities and Research Findings
Case Studies
While comprehensive clinical studies specifically focusing on this compound are scarce, related compounds have been investigated:
- Endothelin-Converting Enzyme Inhibitors : Research on similar pyrrolidine derivatives has demonstrated their effectiveness in inhibiting enzymes linked to hypertension and heart failure, suggesting a potential therapeutic role for this compound in cardiovascular diseases.
- Cytotoxicity Studies : A study involving various pyrrolidine derivatives indicated that modifications at the 3-position can significantly affect cytotoxicity against cancer cell lines, implying that this compound may also exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
